![molecular formula C13H11NO2 B6377483 5-(3-Aminophenyl)-2-formylphenol, 95% CAS No. 1261950-14-4](/img/structure/B6377483.png)
5-(3-Aminophenyl)-2-formylphenol, 95%
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Overview
Description
5-(3-Aminophenyl)-2-formylphenol, 95% (5-AP-2-FP) is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in ethanol, dimethyl sulfoxide, and water. 5-AP-2-FP is often used in synthetic organic chemistry, biochemistry, and pharmacology. It is also used in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
5-(3-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various drugs and pharmaceuticals. It is also used in the synthesis of other organic compounds. 5-(3-Aminophenyl)-2-formylphenol, 95% is used in the synthesis of resveratrol, a polyphenol found in red wine that has been found to have anti-inflammatory and antioxidant properties. Additionally, 5-(3-Aminophenyl)-2-formylphenol, 95% is used in the synthesis of quinacrine, an antimalarial drug.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-formylphenol, 95% is not well understood. However, it is known that 5-(3-Aminophenyl)-2-formylphenol, 95% can form complexes with metal ions and act as a ligand. It is also known that 5-(3-Aminophenyl)-2-formylphenol, 95% can form hydrogen bonds with other molecules, which can affect the properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-2-formylphenol, 95% are not well understood. However, it is known that 5-(3-Aminophenyl)-2-formylphenol, 95% can act as a ligand, forming complexes with metal ions. It is also known that 5-(3-Aminophenyl)-2-formylphenol, 95% can form hydrogen bonds with other molecules, which can affect the properties of the molecule.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Aminophenyl)-2-formylphenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. Additionally, 5-(3-Aminophenyl)-2-formylphenol, 95% can form complexes with metal ions and act as a ligand. Furthermore, 5-(3-Aminophenyl)-2-formylphenol, 95% can form hydrogen bonds with other molecules, which can affect the properties of the molecule.
The limitations of using 5-(3-Aminophenyl)-2-formylphenol, 95% in lab experiments include its potential toxicity. Additionally, the biochemical and physiological effects of 5-(3-Aminophenyl)-2-formylphenol, 95% are not well understood.
Future Directions
There are several potential future directions for research on 5-(3-Aminophenyl)-2-formylphenol, 95%. These include further research into the biochemical and physiological effects of 5-(3-Aminophenyl)-2-formylphenol, 95%, as well as research into the potential toxicity of the compound. Additionally, further research into the mechanism of action of 5-(3-Aminophenyl)-2-formylphenol, 95% is needed. Finally, research into the potential applications of 5-(3-Aminophenyl)-2-formylphenol, 95% in drug synthesis and other areas of research is needed.
Synthesis Methods
5-(3-Aminophenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 3-amino-5-formylphenol with ethyl chloroformate in the presence of a base such as pyridine. This reaction results in the formation of 5-(3-Aminophenyl)-2-formylphenol, 95%. Another method involves the reaction of 3-amino-5-formylphenol with ethyl bromoacetate in the presence of a base such as pyridine. This reaction also results in the formation of 5-(3-Aminophenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
4-(3-aminophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAZJRWQNWSOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685027 |
Source
|
Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-formylphenol | |
CAS RN |
1261950-14-4 |
Source
|
Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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